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Compound of Interest

Compound Name: FLT3-IN-2

Cat. No.: B10775474 Get Quote

Gilteritinib was discovered through a research collaboration between Astellas Pharma and

Kotobuki Pharmaceutical Co., Ltd.[9] The development of gilteritinib was built upon the

knowledge gained from first-generation FLT3 inhibitors, which often lacked potency and had

off-target effects.[3] Gilteritinib, a pyrazinecarboxamide derivative, was designed to be a potent

and selective inhibitor of both FLT3-ITD and FLT3-TKD mutations, including those that confer

resistance to other FLT3 inhibitors.[3][10]

Synthesis Pathway
The synthesis of gilteritinib has been described in several routes. A key intermediate in its

synthesis is 3,5-dichloro-6-ethylpyrazine-2-carboxamide. An efficient, scalable synthetic route

starting from methyl 3-oxopentanoate was developed to produce this intermediate, avoiding

cryogenic conditions and column chromatography.[11]

One of the patented synthesis routes for gilteritinib starts with ethyl propionylacetate.[12] This

undergoes nitrosation to yield propanal oxime, followed by annulation, chlorination, and

hydrolysis to form the key intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide. This

intermediate then undergoes condensation and nucleophilic substitution reactions to yield

gilteritinib.[12] Another described route involves a Buchwald coupling reaction as a key step.

[13][14]

Mechanism of Action
Gilteritinib is a type I tyrosine kinase inhibitor, meaning it binds to the ATP-binding pocket of the

FLT3 kinase in its active conformation.[2] This allows it to inhibit both FLT3-ITD and FLT3-TKD

mutations.[2][5] By binding to the ATP-binding site, gilteritinib blocks the autophosphorylation of
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the FLT3 receptor and subsequently inhibits its downstream signaling pathways, including

STAT5, RAS/MAPK, and PI3K/AKT.[1][4] This inhibition of downstream signaling leads to the

induction of apoptosis in leukemic cells expressing FLT3 mutations.[5][15]

In addition to its potent activity against FLT3, gilteritinib also inhibits the AXL receptor tyrosine

kinase.[1][10] AXL is often overexpressed in AML and has been implicated in resistance to

chemotherapy.[1] The dual inhibition of FLT3 and AXL may contribute to the potent anti-

leukemic activity of gilteritinib and its ability to overcome certain resistance mechanisms.[2]

Signaling Pathway
The constitutive activation of FLT3 by mutations leads to the activation of several downstream

signaling pathways that promote cell survival and proliferation. Gilteritinib effectively blocks

these pathways.
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Caption: Gilteritinib inhibits the mutated FLT3 receptor, blocking downstream signaling

pathways.

Quantitative Data
Gilteritinib has demonstrated potent inhibitory activity in various preclinical models. The

following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Gilteritinib

Cell Line
FLT3 Mutation
Status

IC50 (nM) Reference(s)

MV4-11 FLT3-ITD 0.92 - 3.8 [16]

MOLM-13 FLT3-ITD 2.9 - 19.0 [16]

MOLM-14 FLT3-ITD 25.0 [16]

Ba/F3-ITD Transfected FLT3-ITD ~1 [16]

Ba/F3-D835Y
Transfected FLT3-

TKD
0.7 [10]

| Ba/F3-ITD-D835Y | Transfected FLT3-ITD/TKD | 1.8 |[10] |

Table 2: Clinical Efficacy of Gilteritinib in the ADMIRAL Trial

Outcome Gilteritinib (n=247)
Salvage
Chemotherapy
(n=124)

Reference(s)

Median Overall
Survival

9.3 months 5.6 months [2]

| Complete Remission (CR) or CR with Partial Hematologic Recovery (CRh) | 34% | 15.3% |[2] |

Experimental Protocols
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Detailed methodologies for key experiments cited in the evaluation of gilteritinib are provided

below.

Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of gilteritinib on FLT3-mutated AML cell lines.

Materials:

FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)[17]

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[18]

Gilteritinib stock solution (in DMSO)[18]

96-well cell culture plates[17]

Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)[17][18]

Microplate reader[17]

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.[17]

Treatment: Treat cells with a range of gilteritinib concentrations for 48-72 hours. Include a

vehicle control (DMSO).[17][18]

Viability Assessment: Add the cell viability reagent to each well and incubate according to the

manufacturer's instructions.[17]

Data Acquisition: Measure the absorbance or luminescence at the appropriate wavelength

using a microplate reader.[17]

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a

dose-response curve to determine the IC50 value.[18]
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Protocol 2: Western Blot Analysis of FLT3
Phosphorylation
Objective: To assess the inhibitory effect of gilteritinib on FLT3 autophosphorylation.

Materials:

FLT3-mutated AML cell lines

Gilteritinib

RIPA lysis buffer with protease and phosphatase inhibitors[19]

BCA protein assay kit[19]

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane

Primary antibodies: anti-phospho-FLT3, anti-total-FLT3[16]

HRP-conjugated secondary antibody[16]

Chemiluminescent substrate and imaging system[16]

Procedure:

Cell Treatment: Culture cells and treat with various concentrations of gilteritinib for a short

period (e.g., 2-4 hours).[18]

Cell Lysis: Harvest and lyse the cells using RIPA buffer.[19]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.[19]

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.
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Immunoblotting:

Block the membrane and incubate with the anti-phospho-FLT3 primary antibody overnight

at 4°C.[16]

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]

Detect the signal using a chemiluminescent substrate.[16]

Normalization: Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm

equal protein loading.[16]

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of an

FLT3 inhibitor like gilteritinib.
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Caption: A generalized workflow for in vitro testing of gilteritinib.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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